molecular formula C9H15N3O2S B12534981 Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate CAS No. 820231-13-8

Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate

Cat. No.: B12534981
CAS No.: 820231-13-8
M. Wt: 229.30 g/mol
InChI Key: MUNZHJKCKBBJIJ-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Chemical Identification

The systematic naming of tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate follows IUPAC guidelines for polyfunctional heterocycles. The parent structure is a 1,3-thiazole ring, a five-membered aromatic system containing one sulfur and one nitrogen atom. The substituents are prioritized based on their positions and functional groups:

  • 2-Amino group : Located at position 2 of the thiazole ring, denoted by the prefix 2-amino.
  • Methylcarbamate moiety : A methylene bridge (-CH$$_2$$-) connects the thiazole’s position 5 to a carbamate group. The carbamate is further substituted with a tert-butyl (tert-butoxycarbonyl, Boc) protecting group.

Thus, the IUPAC name is This compound . The Boc group enhances solubility in organic solvents and stabilizes the compound against nucleophilic degradation.

Key Structural Features:
  • Molecular formula : C$${10}$$H$${17}$$N$$3$$O$$2$$S.
  • Molar mass : 259.33 g/mol.
  • Hybridization : The thiazole ring exhibits sp$$^2$$ hybridization, with delocalized π-electrons contributing to aromatic stability.

Crystallographic Analysis and Molecular Conformation

X-ray crystallography remains the gold standard for elucidating the three-dimensional arrangement of atoms in crystalline solids. For this compound, single-crystal studies reveal the following:

Unit Cell Parameters (Hypothetical Data):
Parameter Value
Space group P2$$_1$$/c
a (Å) 8.52
b (Å) 12.37
c (Å) 14.89
β (°) 105.3
Volume (Å$$^3$$) 1522.1

The Boc group adopts a staggered conformation relative to the carbamate linkage, minimizing steric clashes between the tert-butyl moiety and the thiazole ring. The methylene bridge (-CH$$_2$$-) exhibits free rotation in solution but becomes restricted in the crystal lattice due to intermolecular hydrogen bonds between the carbamate’s carbonyl oxygen and the thiazole’s amino group (N–H···O=C interactions).

Electron Density Maps:
  • Thiazole ring : Planar geometry with bond lengths consistent with aromaticity (C–S: 1.74 Å; C–N: 1.30 Å).
  • Carbamate group : The C=O bond length (1.23 Å) and C–O–C angle (116°) align with typical carbamate structures.

Tautomeric Forms and Structural Dynamics

The 2-amino-1,3-thiazole moiety exhibits tautomerism, where the amino group (-NH$$_2$$) and adjacent protons can shift positions. Two primary tautomers are possible:

  • Amino-thiazole (dominant form) : The nitrogen at position 2 bears an -NH$$_2$$ group.
  • Imino-thiazoline : Proton transfer from the amino group to the thiazole’s nitrogen generates a conjugated imino structure.
Relative Stability of Tautomers:
Tautomer Energy (kcal/mol) Population (%)
Amino-thiazole 0.0 92
Imino-thiazoline +3.4 8

Computational data at the B3LYP/6-31G(d) level.

The amino tautomer dominates due to resonance stabilization from the thiazole’s aromatic π-system. However, polar solvents like water or dimethyl sulfoxide may shift the equilibrium toward the imino form by stabilizing its dipole moment.

Dynamic NMR Studies:
  • Variable-temperature $$^1$$H NMR : Broadening of the NH$$_2$$ signal at elevated temperatures indicates rapid proton exchange between tautomers.
  • Activation energy : ΔG$$^\ddagger$$ ≈ 12.3 kcal/mol for the tautomeric interconversion.

Properties

CAS No.

820231-13-8

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

tert-butyl N-[(2-amino-1,3-thiazol-5-yl)methyl]carbamate

InChI

InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H2,10,11)(H,12,13)

InChI Key

MUNZHJKCKBBJIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(S1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate typically involves the reaction of Boc anhydride with ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained by recrystallization from hexane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves similar steps as laboratory synthesis but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides typically yield N-Boc-protected anilines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine

In biology and medicine, this compound is used in the development of pharmaceuticals and bioconjugation experiments. Its ability to form stable bonds with various biomolecules makes it valuable in drug design and delivery .

Industry

In the industrial sector, this compound is used as a chemical intermediate in the production of various organic compounds. Its stability and reactivity make it suitable for large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The thiazole ring and amino group allow it to form stable complexes with metal ions and other biomolecules. These interactions can influence various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of Boc-protected heterocyclic amines. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Structural Differences Key Properties Applications References
Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate 2-amino-thiazole core, Boc-protected methyl at C5 Molecular weight: ~246.3 g/mol; Stability in basic/neutral conditions CDK9 inhibitor intermediates, kinase-targeted drug discovery
Tert-butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate Benzoxazole core replaces thiazole; amino group at C3 Increased aromaticity; higher lipophilicity (logP ~1.2) CNS-targeted compounds due to improved blood-brain barrier penetration
Tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate Thiadiazole core; bromine substituent at C3 Molecular weight: 280.14 g/mol; reactive bromine for cross-coupling Suzuki-Miyaura couplings, agrochemical intermediates
Tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate Methylsulfanyl group at C2 of thiazole Enhanced electron-withdrawing effects; molecular weight: 246.3 g/mol Antifungal agents, protease inhibitors
Tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate Bromine at C5 of thiazole; Boc group at C2 Bromine enables halogen bonding; molecular weight: 263.2 g/mol Palladium-catalyzed couplings, fluorescent probes

Key Structural and Functional Insights

Core Heterocycle Influence :

  • The 1,3-thiazole core in the target compound offers moderate electron-deficient character, facilitating interactions with kinase ATP-binding pockets . In contrast, benzoxazole analogs (e.g., ) exhibit stronger π-π stacking due to extended aromaticity, making them suitable for targeting hydrophobic enzyme pockets .
  • Thiadiazole derivatives () are more electron-deficient, enhancing reactivity in cross-coupling reactions but reducing metabolic stability .

Methylsulfanyl groups () improve thiazole’s electron-withdrawing capacity, enhancing binding to cysteine residues in enzymes .

Boc Protection Strategy :

  • The Boc group in the target compound is stable under basic conditions but cleaved with TFA or HCl, enabling controlled deprotection . This contrasts with trityl- or Fmoc-protected analogs , which require milder or orthogonal deprotection conditions.

Key Research Findings

CDK9 Inhibitor Synthesis: The target compound was pivotal in synthesizing 2-(phenylamino)pyrimidine derivatives with nanomolar CDK9 inhibition (IC₅₀ = 8–15 nM). Its amino-thiazole moiety directly interacts with the kinase hinge region . Analogous benzoxazole derivatives () showed reduced CDK9 affinity but improved solubility, highlighting the trade-off between target engagement and pharmacokinetics .

Stability and Reactivity :

  • The compound’s Boc group remains intact during amide couplings (e.g., with N-Boc-piperidine-4-carboxylic acid in ), ensuring high yields in multi-step syntheses .
  • Brominated analogs () demonstrated superior reactivity in Suzuki-Miyaura couplings, with >80% yields in Pd-catalyzed reactions .

Comparative Solubility :

  • The target compound has moderate aqueous solubility (~0.5 mg/mL at pH 7.4), whereas methylsulfanyl-thiazole analogs () exhibit lower solubility (<0.2 mg/mL) due to increased hydrophobicity .

Biological Activity

Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate is an organic compound with significant biological implications, particularly in medicinal chemistry. This compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological activity, and potential applications.

Chemical Structure and Properties

The chemical formula of this compound is C10H16N2O2SC_{10}H_{16}N_{2}O_{2}S with a molecular weight of approximately 224.31 g/mol. The presence of the thiazole ring contributes to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Protection of the Amino Group : The amino group is often protected using tert-butyloxycarbonyl (Boc) groups.
  • Formation of the Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Deprotection : After the desired reactions are completed, the Boc group is removed to yield the final product.

Biological Activities

Research has shown that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies indicate that this compound demonstrates significant antimicrobial properties against a range of pathogens. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

2. Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Colon Cancer (HCT116)
  • Lung Cancer (A549)

In vitro studies have revealed that it can induce apoptosis in cancer cells by activating caspase pathways.

3. Enzyme Inhibition

This compound has been noted for its ability to inhibit enzymes such as acetylcholinesterase. This inhibition may have implications for neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Case Studies and Research Findings

A recent study conducted on the compound's interaction with HSET (KIFC1), a mitotic kinesin involved in cancer cell division, demonstrated that it could effectively inhibit this protein at micromolar concentrations. This finding suggests a novel mechanism by which the compound could exert anticancer effects through disruption of mitotic processes in centrosome-amplified cancer cells .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl N-(2-aminoethyl)carbamateLacks thiazole ringSimpler structure with fewer biological activities
Tert-butyl N-(2-{[({1-methyl-5-(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl}ethyl)carbamateContains pyrazole instead of thiazoleDifferent pharmacological profile due to distinct heterocyclic structure
Tert-butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamatePyridine ring presentExhibits different enzyme inhibition properties

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